

# Synthesis of Entrectinib analogs using 5-aminoindazole intermediates

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## Compound of Interest

Compound Name: (5-Amino-1H-indazol-3-yl)methanol

CAS No.: 908247-75-6

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Application Note: High-Fidelity Synthesis of Entrectinib and C5-Functionalized Analogs via Indazole Intermediates

## Abstract & Strategic Context

Entrectinib (RXDX-101) is a potent, CNS-active tyrosine kinase inhibitor (TKI) targeting TRKA/B/C, ROS1, and ALK.<sup>[1]</sup> Its structural efficacy relies on a specific 3-aminoindazole core substituted at the C5 position with a 3,5-difluorobenzyl moiety.

This application note provides a rigorous protocol for the synthesis of Entrectinib and its structural analogs. While the prompt references "5-aminoindazole," it is critical to distinguish between 5-amino-1H-indazole (amine at C5) and the actual Entrectinib pharmacophore, which is a 5-substituted-1H-indazol-3-amine (amine at C3, benzyl at C5).

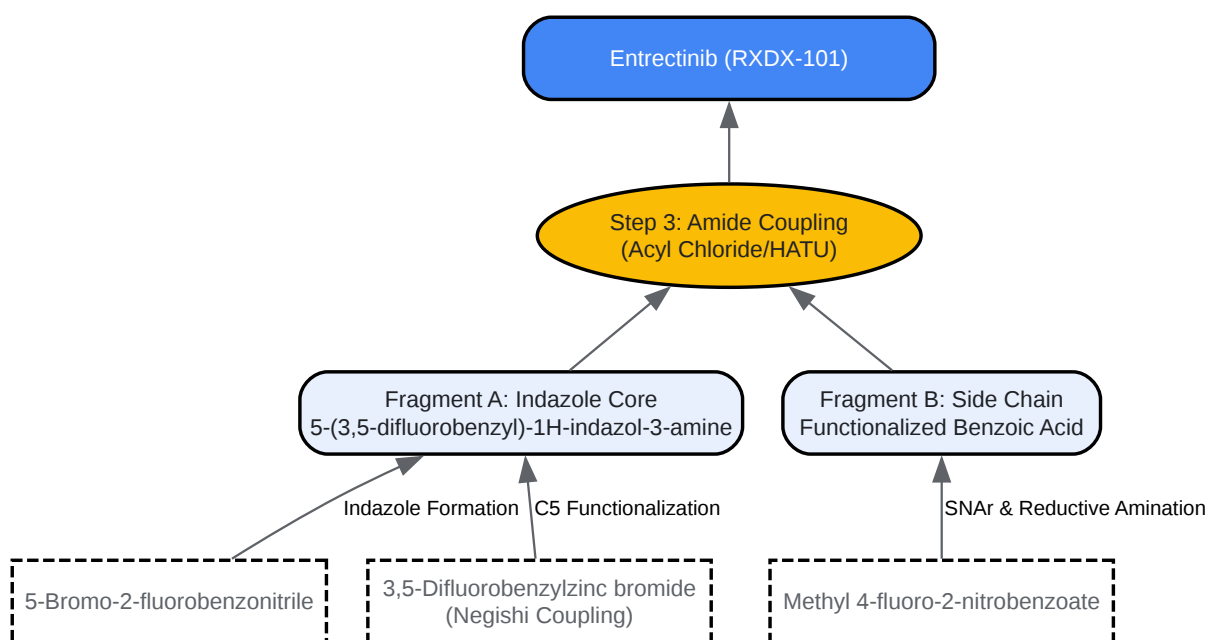
Strategic Value:

- The "Hinge Binder" (Indazole): The 3-aminoindazole motif forms critical hydrogen bonds with the kinase hinge region (Glu1197/Met1199 in ALK).

- The "Solvent Front" (Benzyl): The C5-benzyl group occupies the hydrophobic pocket; modifications here dramatically alter selectivity (e.g., vs. crizotinib-resistant mutants).
- The "Solubilizer" (Piperazine/Pyran): The benzoic acid side chain improves oral bioavailability and CNS penetration.

## Retrosynthetic Analysis & Workflow

The synthesis is best approached via a convergent strategy, splitting the molecule into the Indazole Core (Fragment A) and the Benzoic Acid Side Chain (Fragment B).



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Figure 1: Convergent retrosynthesis of Entrectinib. The critical disconnection is the amide bond between the 3-aminoindazole and the benzoic acid derivative.

## Detailed Experimental Protocols

### Protocol A: Synthesis of the Indazole Core (Fragment A)

Target: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine Challenge: Achieving C5-selectivity and avoiding N-alkylation during benzyl installation.

Methodology: We utilize a Suzuki-Miyaura or Negishi cross-coupling approach on a 5-bromoindazole intermediate. This allows for the rapid generation of analogs by simply swapping the benzyl halide/boronic acid.

- Indazole Ring Formation:
  - Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 equiv), Hydrazine hydrate (5.0 equiv), n-Butanol.
  - Procedure: Dissolve nitrile in n-butanol. Add hydrazine hydrate dropwise. Reflux (117°C) for 4–6 hours.
  - Mechanism: Nucleophilic aromatic substitution ( ) of the fluoride by hydrazine, followed by intramolecular cyclization on the nitrile.
  - Workup: Cool to RT. The product, 5-bromo-1H-indazol-3-amine, often precipitates. Filter and wash with cold ethanol.
  - Yield: ~85-90%.
- C5-Benzylolation (The Analog Divergence Point):
  - Reagents: 5-bromo-1H-indazol-3-amine (1.0 equiv), (3,5-difluorobenzyl)zinc bromide (1.5 equiv, 0.5M in THF), Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 equiv).
  - Condition: Dry THF, microwave irradiation at 100°C for 1 hour or reflux for 12 hours under Argon.
  - Note: If using Boronic acids (Suzuki), use  
and  
in Dioxane/Water.[2]
  - Purification: Flash chromatography (DCM/MeOH 95:5).
  - Result: 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

## Protocol B: Synthesis of the Side Chain (Fragment B)

Target: 4-(4-methylpiperazin-1-yl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzoic acid<sup>[3]</sup>

- SNAr Substitution:
  - React tert-butyl 4-fluoro-2-nitrobenzoate with N-methylpiperazine and [\[3\]](#) in DMF at RT. The piperazine displaces the 4-fluoro group.
- Nitro Reduction:
  - Hydrogenation ([\[3\]](#)), Pd/C) or Fe/NH<sub>4</sub>Cl reduction to convert the 2-nitro group to an aniline.
- Reductive Amination:
  - React the resulting aniline with tetrahydro-4H-pyran-4-one using TFA and Sodium Triacetoxyborohydride ([\[3\]](#)) in DCM.
- Hydrolysis:
  - Cleave the tert-butyl ester using TFA/DCM to yield the free carboxylic acid.

## Protocol C: Final Coupling (Entrectinib Formation)

Critical Step: The amide bond formation must be performed carefully to avoid bis-acylation on the indazole nitrogens.

Step-by-Step:

- Activation: Dissolve Fragment B (Acid, 1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir 1h at RT until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
- Coupling: Redissolve the acid chloride in dry Pyridine (or DCM/Pyridine 10:1).

- Addition: Cool to -10°C. Add Fragment A (Indazole amine, 0.9 equiv) slowly.
- Reaction: Stir at 0°C for 2 hours, then warm to RT.
- Quench/Workup: Quench with saturated  
. Extract with EtOAc.[4][5][6][7]
- Purification: Silica gel chromatography (DCM/MeOH/NH<sub>4</sub>OH). Recrystallize from Ethanol/Water.[1]

## Quantitative Data & Validation Standards

To ensure "Trustworthiness" (Part 2 of requirements), compare your synthetic batches against these benchmarks derived from Menichincheri et al. (2016).

Parameter	Specification (Entrectinib)	Acceptance Criteria
Appearance	White to off-white powder	Homogeneous solid
HPLC Purity	> 98.5% (Area %)	No single impurity > 0.5%
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Indazole C-H (s) at ~11.5 ppm	Diagnostic singlet for Indazole NH
MS (ESI+)	[M+H] <sup>+</sup> = 561.26	± 0.3 amu
Regiochemistry	N1 vs N2 alkylation	Confirm NOE correlation (Benzyl CH <sub>2</sub> to C4-H)

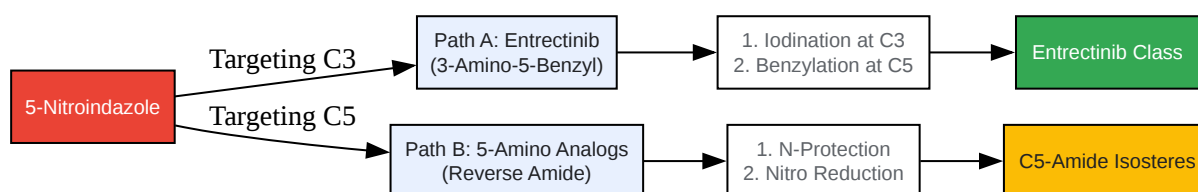
Troubleshooting Regioselectivity: If you observe N-acylation (amide formation on the ring nitrogen) instead of the exocyclic amine:

- Cause: Reaction temperature too high or excess base.
- Fix: Use the tert-butyl ester of the indazole (protected) or perform the coupling at -20°C strictly. The exocyclic amine is more nucleophilic than the ring nitrogens, but selectivity decreases with heat.

## Analog Design: The "5-Aminoindazole" Divergence

The prompt specifically asks about "5-aminoindazole intermediates." While Entrectinib uses a 3-amino core, the 5-aminoindazole scaffold allows for Reverse-Amide Analogs.

Hypothesis: Reversing the amide bond (placing the amine on the indazole C5 and the acid on the benzyl moiety) creates a novel vector for exploring the solvent-front pocket.



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Figure 2: Divergent synthesis pathways. Path A leads to Entrectinib.[1] Path B utilizes the 5-amino group directly for amide coupling, generating novel isosteres.

Protocol for Path B (5-Amino Analogs):

- Start: 5-Nitroindazole.
- Protection: Protect N1 with THP or SEM group.
- Reduction: Pd/C + H<sub>2</sub> to yield 1-protected-5-aminoindazole.
- Coupling: React this 5-amine with the Benzyl-Acid chlorides to create "Inverted" analogs.

## References

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